

# Application Note: Direct Photoredox-Catalyzed Synthesis of 3-Oxetanols from Carboxylic Acids

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## Compound of Interest

Compound Name: 3-Hydroxyoxetane-3-carboxylic acid

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## Introduction: The Strategic Value of 3-Oxetanols in Medicinal Chemistry

The oxetane motif, a four-membered oxygen-containing heterocycle, has emerged as a highly valuable structural unit in modern drug discovery.<sup>[1][2]</sup> Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional profile—can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity.<sup>[2][3][4]</sup> Specifically, the 3-oxetanol moiety has been identified as an effective bioisostere for the carboxylic acid group, a common functional group in drug candidates that is often associated with poor pharmacological properties.<sup>[5][6]</sup> The 3-oxetanol mimics the hydrogen-bonding capacity of a carboxylic acid while reducing acidity and increasing lipophilicity.<sup>[5]</sup>

However, the integration of 3-oxetanols into drug candidates has been hampered by synthetic challenges, often requiring multi-step de novo syntheses.<sup>[5]</sup> This presents a significant bottleneck for medicinal chemists performing structure-activity relationship (SAR) studies. Visible-light photoredox catalysis offers a transformative solution, providing a direct and efficient pathway to convert readily available carboxylic acids into their corresponding 3-oxetanol analogues under remarkably mild conditions.<sup>[5][7][8]</sup> This application note provides a detailed overview of the mechanism, protocols, and practical considerations for this powerful transformation.

## Reaction Mechanism: A Tale of Two Pathways

The conversion leverages the ability of a photocatalyst to convert visible light into chemical energy, initiating single-electron transfer (SET) events to generate reactive radical intermediates from carboxylic acids.<sup>[5][7]</sup> The process begins with the deprotonation of the starting carboxylic acid ( 1 ) to its carboxylate form (  $1a^-$  ). Upon irradiation with visible light (e.g., blue LEDs), the photocatalyst (PC) is excited to a long-lived triplet state (\*PC). This highly oxidizing excited state can accept an electron from the electron-rich carboxylate, leading to a radical cation of the photocatalyst and an acyloxy radical. The latter rapidly undergoes decarboxylation to form a key  $\alpha$ -amino radical intermediate ( 6 ).

From this common intermediate, mechanistic studies have elucidated two primary pathways for the addition to 3-oxetanone ( 2 ), depending on the reaction conditions.<sup>[5]</sup>

- **Chromium-Free Pathway (Radical Addition):** In the absence of a chromium co-catalyst, the  $\alpha$ -amino radical ( 6 ) undergoes direct addition to a Brønsted acid-activated 3-oxetanone. This forms a radical cation intermediate ( 7 ), which can then be reduced to the final 3-oxetanol product ( 3 ). This pathway is notable for its high quantum yield, suggesting a chain propagation mechanism where the radical cation ( 7 ) oxidizes another carboxylate molecule (  $1a^-$  ) to regenerate the  $\alpha$ -amino radical ( 6 ), thus continuing the cycle.<sup>[5]</sup>
- **Chromium-Mediated Pathway (Organometallic Addition):** When  $CrCl_3$  is present, the  $\alpha$ -amino radical ( 6 ) is believed to be rapidly trapped and reduced by a low-valent chromium species to form a nucleophilic alkyl-chromium intermediate ( 8 ). This organometallic reagent then adds to 3-oxetanone to form a chromium alkoxide ( 10 ), which upon workup yields the 3-oxetanol product.<sup>[5]</sup>

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// Connections PC_star -> RCOO [style=invis]; R_rad -> Oxetanone [style=invis]; RCOO -> RadicalCation [style=invis]; PC_red -> RadicalCation [style=invis];
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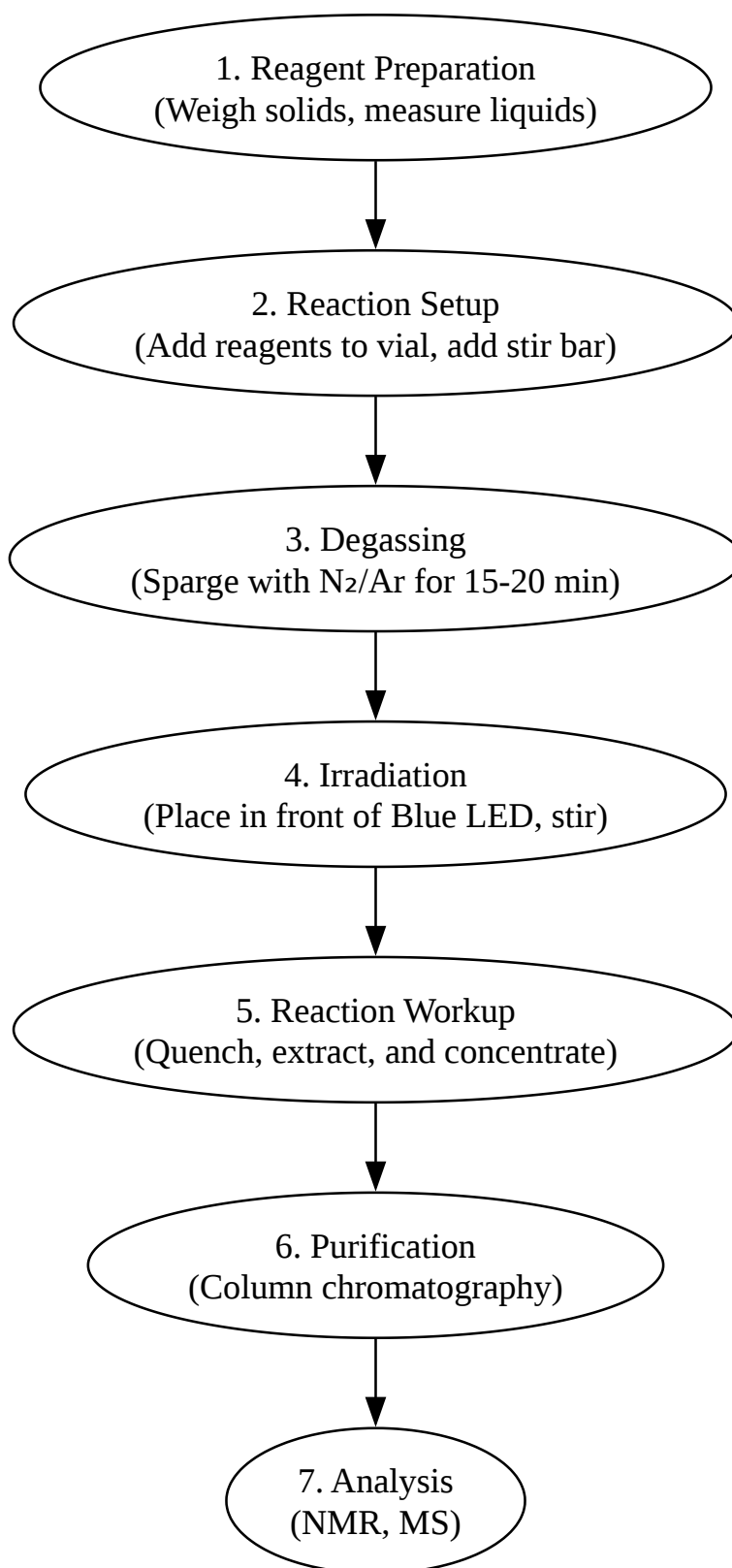
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// Positioning with 'pos' attribute PC [pos="0,0!"]; PC_star [pos="0,2!"]; PC_red [pos="0,4!"]; RCOOH [pos="3,0!"]; RCOO [pos="3,2!"]; R_rad [pos="3,4!"]; Oxetanone [pos="6,5!"]; RadicalCation [pos="6,3!"]; Product [pos="6,1!"]; AlkylCr [pos="3,6!"]; CrAlkoxide [pos="0,6!"]; Product_Cr [pos="-2,6!"]; } .enddot Caption: Figure 1: Proposed Catalytic Cycles
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## Experimental Protocols

The following protocols are adapted from validated literature procedures.<sup>[5]</sup> It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as oxygen can quench the excited state of the photocatalyst.

## General Workflow

The overall experimental process is straightforward and follows a logical sequence from preparation to analysis.



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## Protocol A: Chromium-Free Conditions

This protocol is generally preferred due to its higher yields, shorter reaction times, and avoidance of transition metal reagents.<sup>[5]</sup>

### Reagents & Equipment:

- N-aryl  $\alpha$ -amino acid (1.0 equiv)
- Cesium pivalate (CsOPiv, 1.2 equiv)
- 3-Oxetanone (2.0 equiv)
- Photocatalyst: 4CzIPN (2 mol%)
- Solvent: Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) to make a 0.5 M solution based on the amino acid
- 4 mL screw-cap vial with a magnetic stir bar
- Blue LED light source (e.g., 40W Kessil lamp)
- Nitrogen or Argon line

### Step-by-Step Procedure:

- Preparation: To a 4 mL vial, add the N-aryl  $\alpha$ -amino acid, cesium pivalate, and 4CzIPN.
- Solvent Addition: Add a magnetic stir bar, then add dichloromethane followed by 3-oxetanone.
- Degassing: Seal the vial with a cap containing a septum. Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
- Irradiation: Place the vial approximately 5-7 cm from the blue LED light source. Use a fan to maintain the reaction temperature near room temperature (approx. 25 °C).
- Reaction: Stir the reaction vigorously for 2 hours. Monitor reaction progress by TLC or LC-MS if desired.

- Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-oxetanol.

## Protocol B: Chromium-Mediated Conditions

This method provides an alternative pathway and may be suitable for specific substrates that are not amenable to the Cr-free conditions.<sup>[5]</sup>

### Reagents & Equipment:

- N-aryl  $\alpha$ -amino acid (1.0 equiv)
- Cesium pivalate (CsOPiv, 1.2 equiv)
- 3-Oxetanone (2.0 equiv)
- Photocatalyst: 4CzIPN (1 mol%)
- Chromium(III) chloride ( $\text{CrCl}_3$ , 5 mol%)
- Chlorotrimethylsilane (TMSCl, 0.5 equiv)
- Solvent: Acetonitrile ( $\text{CH}_3\text{CN}$ ) to make a 0.8 M solution based on the amino acid
- Same equipment as Protocol A

### Step-by-Step Procedure:

- Preparation: To a 4 mL vial, add the N-aryl  $\alpha$ -amino acid, cesium pivalate,  $\text{CrCl}_3$ , and 4CzIPN.
- Solvent Addition: Add a magnetic stir bar, then add acetonitrile followed by 3-oxetanone and TMSCl.
- Degassing: Seal and degas the vial as described in Protocol A.

- Irradiation: Irradiate with the blue LED light source, maintaining the temperature near room temperature with a fan.
- Reaction: Stir the reaction vigorously for 20 hours.
- Workup & Purification: Follow the same workup and purification procedure as described in Protocol A.

## Substrate Scope and Data

The reaction demonstrates good functional group tolerance and is effective for a variety of N-aryl  $\alpha$ -amino acids.<sup>[5]</sup> The chromium-free conditions generally provide superior yields.<sup>[5]</sup>

Entry	N-Aryl $\alpha$ -Amino Acid Substrate	Yield (Cr-Mediated) [%] <sup>[5]</sup>	Yield (Cr-Free) [%] <sup>[5]</sup>
1	N-Phenylglycine	55	83
2	N-(4-Methoxyphenyl)glycine	52	80
3	N-(4-Chlorophenyl)glycine	48	75
4	N-(4-Trifluoromethylphenyl)glycine	45	68
5	N-Phenylalanine	60 (1:1.2 dr)	78 (1:1.4 dr)
6	N,N-Dimethylphenylalanine	Not Reported	72 (1:1.4 dr)

Yields are for isolated products. dr = diastereomeric ratio.

## Causality and Experimental Insights

- Choice of Photocatalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) is an organic photocatalyst with a high excited-state oxidation potential, making it capable of oxidizing the carboxylate anion to initiate the reaction.[5][9]
- Role of the Base: A base like cesium pivalate (CsOPiv) is essential to deprotonate the carboxylic acid. The resulting carboxylate is significantly more electron-rich and thus easier to oxidize via single-electron transfer.[5]
- Solvent Selection: The choice of solvent ( $\text{CH}_2\text{Cl}_2$  vs.  $\text{CH}_3\text{CN}$ ) was optimized for each set of conditions to maximize yield.[5] Solvent can influence reagent solubility and the stability of charged intermediates.
- Inert Atmosphere: The removal of oxygen is critical. Triplet oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle and preventing product formation.[10]
- Light Source: A standard blue LED is sufficient. Higher energy UV light is not required and could lead to undesired side reactions.[8][11]

## Conclusion

The photoredox-catalyzed decarboxylative addition of carboxylic acids to 3-oxetanone is a powerful and direct method for synthesizing valuable 3-oxetanol building blocks.[5] This approach avoids lengthy, multi-step synthetic routes, accelerating the drug discovery process. With mild reaction conditions, high functional group tolerance, and the availability of a highly efficient chromium-free protocol, this transformation represents a significant advancement for medicinal and synthetic chemists.

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